Methallyl acrylate

Description

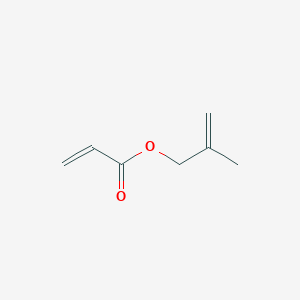

Methallyl acrylate (IUPAC: 2-methylallyl acrylate) is an unsaturated ester monomer with the molecular formula $ \text{C}7\text{H}{10}\text{O}2 $. It contains both an acrylate group ($ \text{CH}2=\text{CHCOO} $) and a methallyl group ($ \text{CH}2=\text{C(CH}3)\text{-} $), enabling dual reactivity in polymerization and crosslinking reactions. Its structure facilitates applications in resins, coatings, and adhesives, where it enhances thermal stability and mechanical properties .

Key properties:

Structure

3D Structure

Properties

IUPAC Name |

2-methylprop-2-enyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-4-7(8)9-5-6(2)3/h4H,1-2,5H2,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVPYFQMCGANJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282087 | |

| Record name | METHALLYL ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

818-67-7 | |

| Record name | NSC24155 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHALLYL ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Functional Differences

Methallyl acrylate is compared to structurally related monomers:

Key Differences :

- Methallyl vs. Allyl Groups : Methallyl’s methyl substituent ($ \text{CH}_3 $) increases steric hindrance and thermal stability compared to allyl acrylate .

- Epoxide Functionality : Glycidyl methacrylate’s epoxide group enables covalent bonding with amines or acids, unlike this compound’s acrylate-methallyl system .

Polymerization and Copolymerization Behavior

- This compound forms copolymers with styrene, vinyl chloride, and unsaturated polyesters, imparting rigidity and chemical resistance. Its methallyl group enhances crosslinking efficiency in thermosetting resins .

- Allyl acrylate copolymerizes with drying oils and maleic anhydride but requires higher initiator concentrations due to slower reaction kinetics .

- Glycidyl methacrylate is preferred in UV-curable systems due to its epoxide group, which reacts with photoinitiators for rapid curing .

Industrial and Research Significance

- This compound is critical in high-performance coatings for marine and aerospace industries, where its resistance to hydrolysis and UV degradation is valued .

- Glycidyl methacrylate dominates in biomedical applications (e.g., drug delivery systems) due to its biocompatibility and functionalizability .

- Allyl acrylate remains niche in flexible packaging but is being phased out in favor of methallyl derivatives for improved durability .

Data Tables

Table 1: Polymer Indexing Codes (Derwent World Patents Index)

| Compound | Polymer Code |

|---|---|

| This compound | R24006 |

| Allyl methacrylate | R00637 |

| Glycidyl methacrylate | R00800 |

| Methyl acrylate | Not listed |

Table 2: Thermal Stability Comparison

| Compound | Decomposition Temperature (°C) |

|---|---|

| This compound | 220–250 (estimated) |

| Allyl acrylate | 180–200 |

| Glycidyl methacrylate | 200–220 |

Inferred from polymerization studies in

Preparation Methods

Detailed Preparation Methods Analysis

Transesterification Method

This method involves reacting an ester of methacrylic acid (such as methyl methacrylate or ethyl methacrylate) with allyl alcohol to produce methallyl acrylate and an alcohol by-product (methanol or ethanol).

Catalysts and Conditions

- Catalysts: Zirconium acetoacetate has been identified as a highly effective catalyst for this transesterification, providing high purity and selectivity for this compound without the need for nitrogen-containing polymerization inhibitors, which can complicate purification and reduce product quality.

- Reaction Time: Typically ranges from 1 to 24 hours, with an optimal window of 6 to 9 hours for batch processes; continuous processes have residence times of 0.5 to 24 hours, preferably 2 to 3 hours.

- Temperature: Heating the reaction mixture to boiling is common to facilitate azeotropic removal of the by-product alcohol and water, which helps drive the reaction forward.

- Purification: Removal of methanol or ethanol by distillation as azeotropes with methacrylic acid esters is essential to achieve high purity.

Advantages

- High yield and selectivity (up to ~98%).

- Low energy consumption.

- Avoidance of nitrogen-containing polymerization inhibitors.

- Production of this compound with very low residual allyl alcohol and water content (preferably below 1-2% by weight).

Reaction Scheme Summary

| Reactants | Catalyst | Conditions | Products | Notes |

|---|---|---|---|---|

| Allyl alcohol + methyl methacrylate | Zirconium acetoacetate | Heating to boiling, 6-9 h | This compound + methanol | Azeotropic removal of methanol and water improves yield and purity |

Reference: Patent TW200918499A

Direct Esterification Using Methacryloyl Chloride

An alternative approach involves reacting allyl alcohol with methacryloyl chloride in the presence of a base such as triethylamine (Et3N) or Hünig base.

Reaction Features

- Solvents: Dry diethyl ether or dichloromethane (DCM) are commonly used, with diethyl ether providing higher yields (up to 89%) compared to DCM (around 56-72%).

- Reaction Time: Typically 6 to 10 hours at room temperature.

- Purification: Column chromatography is often required to isolate the pure this compound.

- Yield: Moderate to high, depending on solvent and purification method.

Continuous Flow Adaptations

- Continuous flow methods have been developed to improve scalability and reaction speed.

- Ultrasonic irradiation can prevent reactor blockage by insoluble by-products like trimethylamine hydrochloride.

- High concentration reactions (up to 2.0 M) can achieve yields as high as 97% within one minute.

Advantages and Limitations

- Rapid reaction times in continuous flow.

- Requires careful handling of corrosive and toxic methacryloyl chloride.

- Necessitates base to neutralize HCl by-product.

- Purification can be labor-intensive.

Reference: Review on monoterpene (meth)acrylates synthesis and polymerization

Alternative Esterification Using Coupling Agents

To avoid toxic acyl chlorides, coupling agents like propyl phosphonic anhydride (T3P®) have been employed for esterification of methacrylic acid with allyl alcohol derivatives.

- This method can improve yields and reduce hazardous reagents.

- Typically used in bio-based acrylate syntheses but applicable to this compound analogs.

- Reaction conditions are milder and more environmentally friendly.

Comparative Data Table of Preparation Methods

| Preparation Method | Catalyst/Agent | Solvent | Reaction Time | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|

| Transesterification (ester + allyl alcohol) | Zirconium acetoacetate | None (neat or azeotrope distillation) | 6-9 hours (batch) | ~98 | Distillation (azeotrope removal) | High purity, low energy, no inhibitors |

| Direct esterification (methacryloyl chloride + allyl alcohol) | Triethylamine base | Diethyl ether / DCM | 6-10 hours | 56-89 | Column chromatography | Requires base, toxic reagents, moderate yield |

| Continuous flow esterification | Triethylamine + ultrasonic | DCM | ~1 minute | Up to 97 | Distillation/flow purification | Fast, scalable, prevents blockage |

| Esterification with coupling agent (T3P®) | Propyl phosphonic anhydride (T3P®) | Various | Variable | Up to 98 | Distillation/filtration | Avoids acyl chlorides, greener method |

Research Findings and Notes

- The transesterification method catalyzed by zirconium acetoacetate is notable for producing this compound with extremely high purity and selectivity while minimizing side reactions such as Michael addition.

- Avoidance of nitrogen-containing polymerization inhibitors in this method reduces contamination and simplifies downstream processing.

- Direct esterification with methacryloyl chloride remains a widely used laboratory method, especially for small-scale synthesis, but involves handling hazardous reagents and often requires chromatographic purification.

- Continuous flow technology combined with ultrasonic irradiation presents a promising advance for industrial-scale production with rapid reaction times and high yields.

- Alternative coupling agents like T3P® offer environmentally friendlier routes, though their application specifically to this compound requires further exploration.

- Removal of water and alcohol by-products via azeotropic distillation is critical in all methods to drive the reaction equilibrium towards product formation and to ensure product purity.

Q & A

Q. What are the optimal synthetic routes for Methallyl acrylate, and how can purity be ensured during synthesis?

this compound is typically synthesized via esterification of methallyl alcohol with acrylic acid, catalyzed by acid catalysts (e.g., sulfuric acid) or enzymatic methods. Key considerations include:

- Catalyst selection : Acid catalysts require neutralization post-reaction to prevent polymerization, while enzymatic methods offer milder conditions but higher costs .

- Purification : Distillation under reduced pressure (to avoid thermal degradation) and inhibitor addition (e.g., hydroquinone) are critical to prevent premature polymerization .

- Purity validation : Gas chromatography (GC) with flame ionization detection (FID) or NMR spectroscopy (e.g., monitoring vinyl proton signals at δ 5.8–6.4 ppm) ensures absence of residual monomers or side products .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Spectroscopic methods :

- FTIR : Peaks at ~1630 cm⁻¹ (C=C stretch), ~1720 cm⁻¹ (ester C=O), and ~1180 cm⁻¹ (C-O) confirm structural integrity .

- NMR : ¹H NMR reveals methallyl group protons (δ 1.7–2.1 ppm for CH₃, δ 4.9–5.4 ppm for vinylidene CH₂) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Storage : Store in amber glass containers at ≤4°C, away from oxidizers (e.g., peroxides), strong acids/bases, and amines to prevent explosive reactions .

- Exposure mitigation : Use explosion-proof ventilation, static-free tools, and impermeable gloves (nitrile or neoprene). Emergency showers/eye wash stations must be accessible .

- Waste management : Polymerize residual monomer with radical initiators (e.g., AIBN) before disposal to reduce environmental release .

Advanced Research Questions

Q. How can polymerization kinetics of this compound be systematically studied to optimize copolymer architectures?

- Controlled radical polymerization (CRP) : Use atom transfer radical polymerization (ATRP) with CuBr/PMDETA catalysts to achieve narrow polydispersity (Đ < 1.3). Monitor conversion via ¹H NMR by tracking vinyl signal decay .

- Kinetic modeling : Apply the Mayo-Lewis equation to predict copolymer composition with comonomers (e.g., styrene). Reactivity ratios (r₁, r₂) derived from Fineman-Ross plots reveal monomer incorporation trends .

Q. What computational strategies can predict this compound’s physicochemical properties for material design?

- QSPR models : Use D-optimal design to select training sets of acrylate/methacrylate polymers. Parameters like molar volume, dipole moment, and Hansen solubility parameters correlate with glass transition temperature (Tg) .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to estimate electron density distribution, aiding in predicting reactivity in Michael addition or crosslinking reactions .

Q. How should researchers address contradictions in reported reactivity or toxicity data for this compound?

- Data reconciliation : Compare experimental conditions (e.g., inhibitor presence, oxygen levels) that may alter reactivity. For toxicity studies, validate cell lines/exposure durations (e.g., LD50 discrepancies in rodent vs. in vitro models) .

- Meta-analysis : Apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity across studies. Prioritize data from peer-reviewed journals with detailed method sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.